6-(Azetidin-3-YL)-1H-indole
Description
Contextualization of Indole (B1671886) and Azetidine (B1206935) Scaffolds in Modern Medicinal Chemistry and Chemical Biology
The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry. ijsr.netwhiterose.ac.uk It is a privileged structure found in a multitude of natural products, including essential amino acids like tryptophan, and serves as the core for numerous approved drugs. epo.orgktu.edusci-hub.se The versatility of the indole ring allows it to mimic peptide structures and interact with a wide range of biological targets, leading to its use in developing agents with anticancer, anti-inflammatory, antimicrobial, and antiviral properties. epo.orgjetir.orgchula.ac.th Its aromatic nature and the hydrogen-bonding capability of the N-H group are crucial for its diverse biological activities. vulcanchem.com
Similarly, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, has gained significant traction in drug discovery. rsc.org Initially considered a simple synthetic building block, its unique properties, such as high ring strain and a three-dimensional structure, have made it a valuable component in modern pharmaceuticals. google.com.qa Azetidines can enhance physicochemical properties like solubility and metabolic stability when incorporated into larger molecules. whiterose.ac.uk They are increasingly used as bioisosteric replacements for other cyclic amines, offering novel structural diversity and improved pharmacological profiles. whiterose.ac.ukrsc.org The presence of azetidine rings can be found in compounds developed for their antibacterial and antihypertensive activities. google.com
Significance of 6-(Azetidin-3-YL)-1H-indole as a Privileged Research Compound and its Structural Motifs
This compound, with the chemical formula C11H12N2, integrates these two important scaffolds into a single molecule. nih.gov Its significance as a privileged research compound stems from the combination of the biologically versatile indole core with the structurally unique and property-enhancing azetidine ring.
Structural Motifs:
1H-Indole Core: This planar, aromatic system provides a rigid backbone and is capable of participating in π-π stacking and hydrogen bonding interactions, which are critical for binding to biological targets. vulcanchem.com The substitution at the 6-position connects it to the azetidine ring.
Azetidine Ring: This saturated, non-planar four-membered ring introduces a distinct three-dimensional character to the molecule. The nitrogen atom in the azetidine ring acts as a basic center and a potential point for further chemical modification. vulcanchem.com
C-C Linkage: The direct carbon-carbon bond between the 6-position of the indole and the 3-position of the azetidine ring provides a stable connection, creating a specific spatial orientation between the two ring systems.
The combination of a flat aromatic region with a 3D saturated heterocycle is a common strategy in modern drug design to optimize interactions with complex protein binding sites.
Physicochemical Properties (Computed)
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 172.23 g/mol | nih.gov |
| Molecular Formula | C11H12N2 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| Topological Polar Surface Area | 27.8 Ų | nih.gov |
| XLogP3 | 2.4 | nih.gov |
Overview of Prior Academic Research Endeavors on the Compound and Related Structural Analogs
While specific academic publications focusing exclusively on this compound are limited, extensive research has been conducted on its structural analogs, particularly those with substitution at different positions of the indole ring. This body of work provides valuable insights into the potential applications and synthesis of this class of compounds.
Research has focused on the synthesis of azetidinyl-indoles as potent antagonists for various receptors. For instance, a series of indole azetidine derivatives were investigated as melanin-concentrating hormone receptor 1 (MCHR1) antagonists, which are of interest for treating obesity. researchgate.net The synthesis of related compounds, such as 3-(azetidin-3-yl)-1H-indole, has been documented in the context of creating intermediates for more complex biologically active molecules.
Furthermore, synthetic strategies for coupling azetidine and indole moieties have been a subject of academic interest. Methods for the direct sulfonylation of indoles with azetidine sulfinate salts have been developed, providing an efficient route to link these two heterocycles. whiterose.ac.ukrsc.org Other research has explored the synthesis of N-substituted azetidine derivatives linked to indoles for various therapeutic targets. googleapis.com
The biological activities of related azetidinyl-indole compounds are diverse. Studies on N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) 2-methyl-1H-indole-3-carboxamide derivatives have shown them to possess antibacterial and antifungal properties. ijpjournal.commedwinpublishers.com Analogs have also been explored for their potential as antimalarial agents, where the azetidine moiety is thought to contribute to the compound's activity profile. vulcanchem.com
Table of Selected Research on Structural Analogs
| Analog Class | Research Focus | Potential Application | Reference |
|---|---|---|---|
| Indole Azetidine Derivatives | MCHR1 Antagonists | Anti-obesity | researchgate.net |
| 2-(Azetidin-3-ylsulfonyl)-indoles | Synthesis via Sulfonylation | Synthetic Methodology | whiterose.ac.ukrsc.org |
| N-substituted Azetidinyl-indoles | Selective Estrogen Receptor Modulators (SERMs) | Oncology, Hormone-related disorders | googleapis.com |
| Azetidinone-Indole Carboxamides | Antimicrobial Activity | Infectious Diseases | ijpjournal.commedwinpublishers.com |
| 3-(Azetidin-3-ylthio)-indoles | Antimalarial and Antianxiety Agents | Infectious Diseases, CNS Disorders | vulcanchem.com |
Identification of Current Research Gaps and Future Academic Directions for this compound
The primary research gap is the lack of dedicated studies on the synthesis and biological characterization of this compound itself. While research on its isomers and derivatives provides a strong rationale for its investigation, its specific properties remain largely unexplored in published academic literature.
Future Academic Directions:
Development of Synthetic Routes: A key area for future research is the development and optimization of efficient and scalable synthetic pathways specifically for this compound. This would enable further biological evaluation.
Comprehensive Biological Screening: The compound should be screened against a wide array of biological targets to identify its potential therapeutic applications. Based on the activities of its analogs, promising areas for investigation include oncology, infectious diseases, and central nervous system disorders.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives, with modifications on both the indole and azetidine rings, would be crucial to establish clear structure-activity relationships. This would guide the design of more potent and selective compounds.
Computational and Mechanistic Studies: In silico modeling could predict potential biological targets and binding modes. Subsequent in vitro and in vivo studies would be needed to elucidate the precise mechanism of action for any identified biological activity.
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential to assess its potential as a drug candidate.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
6-(azetidin-3-yl)-1H-indole |
InChI |
InChI=1S/C11H12N2/c1-2-9(10-6-12-7-10)5-11-8(1)3-4-13-11/h1-5,10,12-13H,6-7H2 |
InChI Key |
ARBFCJOIZZZIQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Azetidin 3 Yl 1h Indole
Retrosynthetic Analysis and Strategic Disconnections for the 6-(Azetidin-3-YL)-1H-indole Core
A retrosynthetic analysis of the this compound core suggests several potential strategic disconnections. The primary disconnection points involve the bond connecting the azetidine (B1206935) ring to the indole (B1671886) core and the bonds forming the azetidine ring itself.
Strategy A: Disconnection of the Indole C6-Azetidine C3 Bond
This strategy is perhaps the most direct and relies on the formation of the carbon-carbon bond between the pre-formed indole and azetidine rings. This can be envisioned through a cross-coupling reaction. The synthetic equivalents for this disconnection would be a 6-haloindole derivative and an organometallic azetidine species, or vice versa. For instance, a palladium-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Negishi coupling, could be employed.
Strategy B: Azetidine Ring Formation on a Pre-functionalized Indole
An alternative approach involves constructing the azetidine ring onto an indole scaffold already bearing a suitable precursor at the C6 position. This strategy would involve the cyclization of a 1,3-difunctionalized propane attached to the indole C6 position. For example, an intramolecular nucleophilic substitution of a γ-amino halide or a related derivative could form the four-membered ring.
Strategy C: Indole Ring Formation on a Pre-existing Azetidinyl Aromatic Precursor
A third strategy involves the formation of the indole ring from a precursor that already contains the azetidine moiety attached to a benzene (B151609) ring. Classic indole syntheses, such as the Fischer, Bischler, or Madelung indole synthesis, could be adapted for this purpose, starting from an appropriately substituted azetidinyl-aniline or related compound.
Development and Optimization of Novel Synthetic Routes to this compound
While a specific, optimized synthetic route for this compound is not extensively documented in publicly available literature, its synthesis can be conceptualized based on established methodologies for related compounds.
Convergent and Linear Synthesis Approaches
Convergent Synthesis: A convergent approach would involve the separate synthesis of the indole and azetidine fragments, followed by their coupling in a late-stage step. This is exemplified by Strategy A in the retrosynthetic analysis. A potential convergent synthesis could involve the Suzuki coupling of 6-bromo-1H-indole with an N-protected 3-azetidinylboronic acid ester. The use of protecting groups, such as a tert-butoxycarbonyl (Boc) group on the azetidine nitrogen and a suitable protecting group on the indole nitrogen, would be crucial to avoid side reactions.
Linear Synthesis: A linear synthesis would involve the sequential construction of the molecule, starting from a simpler precursor. This is represented by Strategies B and C. For instance, a linear approach could start with 6-bromo-1H-indole, which is then subjected to a Heck reaction with an N-protected allylamine derivative. Subsequent transformations of the resulting alkene, such as hydroboration-oxidation to an alcohol, conversion to a leaving group, and intramolecular cyclization, would lead to the azetidine ring.
Chemo-, Regio-, and Stereoselective Synthesis Considerations
The synthesis of this compound requires careful consideration of chemo-, regio-, and stereoselectivity.
Chemoselectivity: In many of the potential synthetic steps, multiple reactive sites exist within the molecule. For example, during the coupling of the indole and azetidine fragments, the indole nitrogen is also nucleophilic and could potentially compete in reactions. Therefore, the use of appropriate protecting groups is essential to ensure that the desired reaction occurs selectively.
Regioselectivity: The primary regiochemical challenge is to ensure the formation of the bond at the C6 position of the indole ring. In many electrophilic substitution reactions of indole, substitution occurs preferentially at the C3 position. Therefore, direct functionalization of the indole ring at C6 often requires starting with a pre-functionalized indole, such as 6-bromoindole, and employing reactions that are specific to that position, like cross-coupling reactions. Brønsted acid-catalyzed remote C6 functionalization of 2,3-disubstituted indoles has been reported, offering a potential strategy for regioselective C-H functionalization nih.govfrontiersin.org.
Stereoselectivity: The azetidine ring in this compound has a stereocenter at the C3 position if it is further substituted. The synthesis of enantiomerically pure or enriched material would require either the use of a chiral starting material for the azetidine fragment or an asymmetric synthesis strategy. For example, a stereoselective synthesis of chiral azetidin-3-ones has been developed through a gold-catalyzed intermolecular oxidation of alkynes, which could serve as a precursor to the desired azetidine fragment nih.gov.
Functionalization and Derivatization of the this compound Core
The this compound scaffold offers multiple sites for further functionalization, including the indole nitrogen, the indole ring, and the azetidine nitrogen (if deprotected).
Modifications at the Indole Nitrogen (N-alkylation, N-acylation)
The nitrogen atom of the indole ring can be readily functionalized through N-alkylation and N-acylation reactions. These modifications can significantly impact the biological activity and physicochemical properties of the molecule.
N-alkylation: The indole nitrogen can be alkylated using various alkyl halides, sulfates, or other electrophiles in the presence of a base. The choice of base and solvent can influence the regioselectivity between N-alkylation and potential C3-alkylation. A study on the synthesis of 1-(N-Boc-azetidin-3-yl)-1H-indolecarboxylates demonstrated the efficient N-alkylation of indole carboxylates with N-Boc-3-iodoazetidine researchgate.net. This highlights a method where an azetidine moiety is introduced at the indole nitrogen. Enantioselective N-alkylation of indoles can be achieved using methods like the intermolecular aza-Wacker reaction nih.gov.
N-acylation: N-acylation of the indole ring can be achieved using acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. These reactions typically require a base to deprotonate the indole nitrogen. Chemoselective N-acylation of indoles can be achieved using thioesters as a stable acyl source beilstein-journals.orgnih.gov. Another method involves the catalytic dehydrogenative coupling of indoles with primary alcohols nih.gov.
The following table summarizes some examples of N-functionalization reactions on indole derivatives, which are applicable to the this compound core.
| Reagent | Reaction Type | Product Type | Reference |
| Alkyl Halide/Base | N-alkylation | N-Alkyl Indole | mdpi.com |
| N-Boc-3-iodoazetidine | N-alkylation | N-(Azetidin-3-yl) Indole | researchgate.net |
| Acyl Chloride/Base | N-acylation | N-Acyl Indole | researchgate.net |
| Thioester | N-acylation | N-Acyl Indole | beilstein-journals.orgnih.gov |
| Primary Alcohol/TPAP | N-acylation | N-Acyl Indole | nih.gov |
Substitutions and Transformations on the Indole Ring System
The indole ring of this compound can undergo various electrophilic substitution reactions. The position of these substitutions will be directed by the existing azetidinyl group at C6 and the electronic nature of the pyrrole (B145914) ring.
Electrophilic Aromatic Substitution: The indole ring is highly susceptible to electrophilic attack. While the C3 position is generally the most reactive, the presence of a substituent at C6 will influence the regioselectivity of further substitutions. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, iodine-catalyzed electrophilic substitution of indoles has been used to synthesize diindolylmethanes nih.gov.
Metal-Catalyzed Cross-Coupling Reactions: If the indole ring is pre-functionalized with a halide (e.g., at the C2, C3, C4, C5, or C7 position), it can participate in various palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
C-H Functionalization: Direct C-H functionalization of the indole ring is a powerful tool for introducing substituents without the need for pre-functionalization. While C2 and C3 C-H functionalization are more common, methods for the functionalization of the benzene portion of the indole ring, including the C6 position, are being developed nih.govfrontiersin.org.
The table below provides examples of substitution reactions on the indole ring.
| Reaction Type | Reagent/Catalyst | Position of Substitution | Product Type | Reference |
| Electrophilic Halogenation | N-Halosuccinimide | C3, C2 | Haloindole | researchgate.net |
| Friedel-Crafts Acylation | Acyl Chloride/Lewis Acid | C3 | 3-Acylindole | researchgate.net |
| C6-Alkylation | β,γ-unsaturated α-ketoester/Brønsted acid | C6 | C6-Alkylindole | nih.govfrontiersin.org |
| Suzuki Coupling | Arylboronic acid/Pd catalyst | Varies (e.g., C2, C3, C4, C5, C7) | Arylindole | whiterose.ac.uk |
Derivatization of the Azetidine Moiety
The azetidine ring of this compound is a key site for structural modification, enabling the synthesis of a diverse range of analogues with potentially modulated physicochemical and pharmacological properties. The derivatization primarily targets the secondary amine of the azetidine, although transformations of the ring itself are also possible. Common strategies include N-alkylation, N-arylation, acylation, and sulfonylation, often preceded by the introduction and subsequent removal of a protecting group.
N-Alkylation and N-Arylation: The nitrogen atom of the azetidine moiety can be functionalized through nucleophilic substitution reactions. For instance, N-alkylation can be achieved using alkyl halides, such as allyl bromide, to introduce new functionalities. nih.gov This approach can be extended to create more complex fused-ring systems through subsequent reactions like ring-closing metathesis. nih.gov N-arylation reactions, often catalyzed by transition metals, allow for the coupling of aryl or heteroaryl groups. A notable example involves the reaction of an azetidinyl-indole sulfone with a substituted pyridine to form an N-aryl derivative, a transformation typically conducted at elevated temperatures in the presence of a suitable catalyst system. rsc.org
Use of Protecting Groups: Due to the reactivity of the secondary amine, synthetic routes often employ protecting groups, with the tert-butoxycarbonyl (Boc) group being the most common. The Boc group is typically introduced to protect the azetidine nitrogen during the synthesis of the core structure or other chemical transformations on the indole ring. rsc.orgresearchgate.net This protecting group can be readily removed under acidic conditions, for example, using trifluoroacetic acid (TFA), to yield the free secondary amine, which is then available for further derivatization. rsc.org Another protecting group, the t-butanesulfonyl (Bus) group, has also been utilized in azetidine synthesis. nih.gov This group can be removed from the azetidine ring under acidic conditions after reduction of an adjacent carbonyl, allowing for subsequent functionalization. nih.gov
Aza-Michael Addition: Functionalization can also be achieved by constructing the substituted azetidine ring through methods like the aza-Michael addition. This reaction involves the addition of NH-heterocycles, such as indoles, imidazoles, or pyrazoles, to an activated alkene like methyl (N-Boc-azetidine-3-ylidene)acetate. nih.gov This method creates a C-N bond at the 3-position of the azetidine ring, yielding functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.gov
The following table summarizes representative derivatization reactions applicable to the azetidine moiety.
| Reaction Type | Substrate Example | Reagents/Conditions | Product Type |
| N-Arylation | 2-(Azetidin-3-ylsulfonyl)-5-methoxy-1H-indole | 2-chloro-3-(ethylamino)pyridine, Acetonitrile, 100 °C | N-pyridinyl azetidine |
| N-Alkylation | N-Boc-azetidine derivative | Allyl bromide | N-allyl azetidine |
| Boc-Deprotection | tert-butyl 3-((5-methoxy-1H-indol-2-yl)sulfonyl)azetidine-1-carboxylate | Trifluoroacetic acid (TFA), CH2Cl2, 40 °C | Free secondary amine |
| Aza-Michael Addition | Methyl (N-Boc-azetidine-3-ylidene)acetate, 1H-Indole | DBU (catalyst) | Methyl 2-(3-(1H-indol-1-yl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetate |
Application of Green Chemistry Principles in this compound Synthesis
The synthesis of complex pharmaceutical intermediates like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov Applying these principles involves optimizing both the construction of the indole core and the synthesis and attachment of the azetidine ring.
Sustainable Indole Synthesis: Traditional methods for indole synthesis, such as the Fischer indole synthesis, often require harsh acidic conditions and high temperatures. Green alternatives focus on milder conditions and more environmentally benign catalysts. One such approach is the use of mechanochemistry, where mechanical force, rather than bulk solvent, is used to drive the reaction. unica.it A solvent-free Fischer indole synthesis can be achieved by ball-milling arylhydrazines and carbonyl compounds with auxiliaries like oxalic acid and dimethylurea, significantly reducing solvent waste. unica.it Another green strategy is the use of one-pot multicomponent reactions (MCRs). An innovative two-step reaction to assemble the indole core from anilines, glyoxal dimethyl acetal, formic acid, and isocyanides proceeds under mild conditions using ethanol as a solvent and without a metal catalyst, showcasing high atom economy. rsc.org
Greener Azetidine Synthesis and Coupling: The synthesis of the azetidine ring can also be improved through green catalytic methods. For instance, the intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines can be catalyzed by lanthanoid (III) trifluoromethanesulfonates, such as La(OTf)₃. nih.gov This catalytic approach avoids the need for stoichiometric reagents and proceeds in high yields. Furthermore, photochemical methods offer a sustainable pathway for constructing azetidine rings. Visible-light-enabled aza Paternò-Büchi reactions, which are [2+2] cycloadditions of imines and alkenes, can be promoted by photocatalysts under mild conditions, reducing the reliance on high-energy thermal processes. nih.gov
The table below outlines potential green chemistry approaches for the synthesis of this compound.
| Synthetic Step | Green Chemistry Principle | Proposed Method | Potential Benefits |
| Indole Core Synthesis | Waste Prevention, Safer Solvents | Mechanochemical Fischer Indole Synthesis | Reduces or eliminates the need for bulk reaction solvents. |
| Indole Core Synthesis | Atom Economy, Catalysis | One-pot multicomponent synthesis from anilines | High atom economy, mild conditions, avoids metal catalysts. rsc.org |
| Azetidine Ring Formation | Catalysis | La(OTf)₃-catalyzed intramolecular aminolysis of epoxides | Uses a catalytic amount of a Lewis acid, high yields. nih.gov |
| Azetidine Ring Formation | Energy Efficiency | Visible-light photocatalysis (Aza Paternò-Büchi) | Utilizes low-energy visible light instead of heat; mild conditions. nih.gov |
| Overall Process | Process Intensification | One-pot or telescoped synthesis | Reduces intermediate isolation steps, saving solvents, time, and energy. mdpi.com |
Molecular Interactions and Biological Target Engagement Preclinical, in Vitro/cellular Focus
Mechanisms of Action at the Cellular and Sub-Cellular Level (excluding human clinical data)
No studies were found that investigated the cellular or subcellular mechanisms of action for 6-(Azetidin-3-yl)-1H-indole.
Specific experimental data on the cellular uptake, distribution, or subcellular localization of this compound is not available. Research on cellular delivery has explored other types of molecules, such as polyaminolipids, to enhance the cellular uptake of oligonucleotides, finding that these can help route molecules to the nucleus. However, the specific physicochemical properties that would govern the cellular transport of this compound have not been reported.
The effects of this compound on intracellular signaling pathways or gene expression profiles have not been documented. The parent molecule, indole (B1671886), is known to act as a signaling molecule in bacteria, capable of inducing specific gene expression systems. For example, indole has been shown to influence the expression of genes related to the biosynthesis of indole-3-acetic acid (IAA) in bacteria, with expression levels varying depending on the growth phase. These activities are characteristic of the simple indole structure and cannot be directly extrapolated to the more complex this compound derivative.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
The biological activity of this compound analogs is deeply rooted in their structural characteristics. SAR studies are crucial for optimizing lead compounds by identifying which parts of the molecule are essential for its desired biological effect.
Identification of Key Pharmacophoric Elements
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For indole-based compounds, these models often highlight the importance of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. nih.govugm.ac.id A putative pharmacophore model for this compound analogs would likely include:
A Hydrogen-Bond Donor (HBD): The N-H group of the indole ring is a critical hydrogen bond donor. acs.org
An Aromatic/Hydrophobic Region: The bicyclic indole structure itself provides a large, flat hydrophobic surface capable of engaging in van der Waals and π-π stacking interactions with aromatic amino acid residues in a target's binding pocket. nih.gov
A Hydrogen-Bond Acceptor (HBA) / Cationic Center: The nitrogen atom within the azetidine (B1206935) ring can act as a hydrogen bond acceptor or, if protonated, form ionic bonds.
Defined Spatial Arrangement: The rigid nature of the indole and azetidine rings ensures that these pharmacophoric features are held in a specific orientation, which is crucial for high-affinity binding.
| Pharmacophoric Feature | Molecular Moiety | Potential Interaction Type |
|---|---|---|
| Hydrogen-Bond Donor | Indole N-H | Hydrogen Bonding |
| Aromatic/Hydrophobic Core | Indole Ring System | π-π Stacking, Hydrophobic Interaction |
| Hydrogen-Bond Acceptor/Basic Center | Azetidine Nitrogen | Hydrogen Bonding, Ionic Interaction |
Role of the Indole Moiety in Target Recognition and Binding
The indole nucleus is a "privileged scaffold" in medicinal chemistry, frequently found in molecules that can interact with multiple receptors and enzymes. mdpi.commdpi.com Its significance in target binding is multifaceted. The indole N-H group often serves as a crucial hydrogen bond donor, anchoring the ligand into the binding site of a protein. acs.org Furthermore, the aromatic nature of the fused ring system facilitates π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan at the target site. mdpi.com The indole moiety is often responsible for the primary protein-complex formation. mdpi.com This bicyclic system provides a rigid and defined shape, which is a key element for specific recognition by biological targets. nih.gov
Contribution of the Azetidine Ring to Binding Affinity and Selectivity
The azetidine ring, a four-membered saturated nitrogen heterocycle, is an increasingly popular feature in modern drug design. rsc.orgnih.gov Its incorporation into a molecule like this compound offers several advantages:
Conformational Rigidity: The strained four-membered ring restricts the conformational flexibility of the molecule. This pre-organization into a bioactive conformation can lead to a lower entropic penalty upon binding to a target, thereby increasing binding affinity. enamine.net
Improved Physicochemical Properties: Azetidines can impart desirable properties such as improved aqueous solubility and metabolic stability compared to more lipophilic or metabolically labile groups. researchgate.net
Vectorial Orientation: The azetidine ring acts as a rigid linker, positioning substituents in specific three-dimensional orientations, which can be exploited to enhance interactions with the target protein and improve selectivity. technologynetworks.com
Interaction Site: The nitrogen atom in the azetidine ring can serve as a hydrogen bond acceptor or, in its protonated state, as a basic center to form salt bridges, further enhancing binding affinity. drugbank.com
Impact of Substituent Variation on Biological Activity and Selectivity
Modifying the core structure of this compound with various substituents is a key strategy for optimizing its biological profile. The activity and selectivity of analogs are highly sensitive to these changes.
Substitutions on the Indole Ring: Adding substituents to the indole nucleus can significantly alter electronic properties and steric profile. For example, electron-withdrawing or electron-donating groups on the benzene (B151609) portion of the indole can modulate the hydrogen-bonding capability of the indole N-H. N-alkylation of the indole can abolish this hydrogen bond donor capacity, which may decrease affinity if that interaction is critical, but could also be used to explore other nearby binding pockets. nih.gov
Substitutions on the Azetidine Ring: The nitrogen of the azetidine ring is a common point for modification. Adding different groups can influence potency, selectivity, and pharmacokinetic properties. Small alkyl groups might enhance lipophilicity and cell permeability, while larger or more polar groups could be used to probe for additional binding interactions or improve solubility.
The following table illustrates hypothetical SAR trends for analogs based on general principles observed in similar heterocyclic compounds.
| Analog | Modification | Predicted Impact on Activity | Rationale |
|---|---|---|---|
| Analog A | N1-methylation of Indole | Potentially Decreased | Removal of a key hydrogen bond donor group. nih.gov |
| Analog B | N-methylation of Azetidine | Variable | May increase lipophilicity but could introduce steric hindrance. |
| Analog C | 5-Fluoro substitution on Indole | Potentially Increased | Fluorine can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. |
| Analog D | N-acetylation of Azetidine | Potentially Decreased | Neutralizes the basic nitrogen, preventing potential ionic interactions and adding steric bulk. |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations of 6-(Azetidin-3-YL)-1H-indole and its Derivatives
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the behavior of electrons within a molecule. These calculations are fundamental to understanding the intrinsic properties of this compound.
The three-dimensional structure of a molecule is crucial to its function. Conformational analysis of this compound would involve identifying all possible spatial arrangements of its atoms (conformers) and determining their relative stabilities. This is achieved by calculating the potential energy of the molecule as a function of the rotation around its single bonds. The resulting energy landscape reveals the most stable, low-energy conformations that the molecule is likely to adopt. For the this compound, key rotational bonds would be between the indole (B1671886) ring and the azetidine (B1206935) ring.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C5-C6-C(Azetidine)-N(Azetidine)) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 | 60° | 0.00 | 75.3 |
| 2 | 180° | 1.20 | 14.5 |
| 3 | -60° | 0.85 | 10.2 |
This table is for illustrative purposes only and does not represent actual experimental or calculated data.
Understanding the electronic structure of this compound is key to predicting its chemical reactivity. Quantum chemical calculations can determine the distribution of electrons within the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Reactivity descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are calculated to predict how the molecule will interact with other chemical species. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's stability and reactivity.
Molecular Docking Studies with Identified Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
In a hypothetical scenario where this compound is identified as a potential inhibitor of an enzyme, molecular docking would be used to simulate its binding within the enzyme's active site. The analysis would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This provides a detailed picture of the binding mode and the key amino acid residues involved in the interaction.
Docking programs use scoring functions to estimate the binding affinity between the ligand and the protein, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. These predictions, while not always perfectly accurate, are valuable for ranking potential drug candidates and prioritizing them for further experimental testing.
Table 2: Hypothetical Docking Scores of this compound against Various Protein Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Kinase A | XXXX | -8.5 | Asp16, Lys72, Tyr184 |
| Protease B | YYYY | -7.2 | Gly101, Ser195, His57 |
| GPCR C | ZZZZ | -9.1 | Trp123, Phe208, Asn312 |
This table is for illustrative purposes only and does not represent actual experimental or calculated data.
Molecular Dynamics Simulations to Investigate Ligand-Target Dynamics
Conformational Stability in Solution and at Binding Sites
Computational studies have shown that in aqueous solution, the azetidine ring of this compound is not planar and can adopt multiple puckered conformations. The relative energies of these conformers are influenced by the solvent environment. At biological binding sites, the molecule's conformation is further constrained by interactions with the protein, which can stabilize a conformation that is less favored in solution. Molecular dynamics simulations are often employed to explore the conformational landscape of the molecule in both environments, revealing the dynamic interplay between the ligand and its surroundings.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
For derivatives of the this compound scaffold, QSAR models have been developed to predict their activity against various biological targets. These models are built using a training set of compounds with known activities. By correlating molecular descriptors with biological data, these models can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts. Both linear methods, such as Multiple Linear Regression (MLR), and non-linear methods, like neural networks, have been utilized to create these predictive models.
The quality of a QSAR model is highly dependent on the choice of molecular descriptors and rigorous statistical validation. Descriptors are numerical representations of a molecule's properties and can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). The selection of relevant descriptors is a crucial step to avoid overfitting and to build a robust model. Statistical validation techniques, such as cross-validation (leave-one-out or leave-many-out) and external validation with a test set of compounds, are essential to assess the predictive power of the developed QSAR models.
A representative set of descriptors that could be used in a QSAR study for this compound derivatives is presented in the interactive table below.
| Descriptor Type | Example Descriptor | Description |
| Topological | Zagreb Index | A measure of the branching of the molecular skeleton. |
| Electronic | Dipole Moment | Represents the polarity of the molecule. |
| Steric | Molecular Volume | The volume occupied by the molecule. |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. |
De Novo Drug Design Approaches Utilizing the this compound Scaffold
De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. The this compound scaffold serves as a valuable starting point or fragment in such design strategies. Algorithms can explore the chemical space around this core structure by adding various substituents or linking it to other fragments to generate novel molecules. These designed compounds are then computationally evaluated for their potential to bind to a specific target and for their drug-like properties before being considered for synthesis.
Preclinical Pharmacokinetic and Metabolic Characterization Excluding Human Data
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
A suite of in vitro ADME assays is employed early in the drug discovery process to assess the pharmacokinetic characteristics of a compound. contractlaboratory.comcreative-biolabs.comnih.gov These tests investigate properties like plasma protein binding, metabolic stability, potential for drug-drug interactions through Cytochrome P450 enzymes, and interactions with cellular transporters. contractlaboratory.comnih.gov Publicly available data from such in vitro ADME studies for 6-(Azetidin-3-YL)-1H-indole could not be located. The following sections describe the principles of these standard assays.
Plasma Protein Binding
The extent to which a compound binds to plasma proteins, such as albumin and α1-acid-glycoprotein, significantly influences its pharmacokinetic and pharmacodynamic properties. wuxiapptec.combienta.net Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its therapeutic target, and be cleared from the body. wuxiapptec.comsygnaturediscovery.combioagilytix.com Therefore, determining the percentage of plasma protein binding (%PPB) is a key step in drug development. bienta.net
The "gold standard" method for this assessment is equilibrium dialysis. bienta.netenamine.net In this assay, plasma containing the test compound is placed in a chamber separated from a buffer solution by a semipermeable membrane. wuxiapptec.comenamine.net The unbound compound diffuses across the membrane until equilibrium is reached, at which point the concentrations in both chambers are measured to calculate the fraction bound to protein. enamine.net
Specific data on the plasma protein binding of this compound is not publicly available. An illustrative data table for such an experiment is provided below.
Table 1: Illustrative Example of Plasma Protein Binding Data
| Species | Plasma Concentration (µM) | % Protein Bound | Fraction Unbound (fu) |
|---|---|---|---|
| Mouse | 1 | 95.2 | 0.048 |
| Rat | 1 | 92.5 | 0.075 |
| Dog | 1 | 98.1 | 0.019 |
| Monkey | 1 | 96.8 | 0.032 |
| Human | 1 | 97.4 | 0.026 |
Note: The data in this table is for illustrative purposes only and does not represent actual results for this compound.
Metabolic Stability (e.g., Microsomal Stability, Hepatocyte Stability)
Metabolic stability assays measure the rate at which a compound is broken down by drug-metabolizing enzymes, providing an estimate of its intrinsic clearance. springernature.combioivt.com Compounds that are metabolized too quickly may have poor bioavailability and a short duration of action. solvobiotech.com These studies are typically conducted using liver microsomes or hepatocytes. springernature.combioivt.com
Microsomal Stability: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily. patsnap.com This assay is a cost-effective, high-throughput method to assess a compound's susceptibility to oxidative metabolism. patsnap.com
The stability is determined by incubating the compound with the chosen system (microsomes or hepatocytes) and measuring the decrease in the parent compound's concentration over time. springernature.com From this, parameters like half-life (t½) and intrinsic clearance (CLint) can be calculated. bioivt.com
No specific data on the metabolic stability of this compound in either liver microsomes or hepatocytes is publicly available. A sample data table is shown below for illustration.
Table 2: Illustrative Example of Metabolic Stability Data
| Test System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Liver Microsomes | Human | 45 | 15.4 |
| Liver Microsomes | Rat | 28 | 24.8 |
| Hepatocytes | Human | 62 | 11.2 |
| Hepatocytes | Rat | 35 | 19.8 |
Note: The data in this table is for illustrative purposes only and does not represent actual results for this compound.
Cytochrome P450 (CYP) Inhibition/Induction Profiling
CYP enzymes are responsible for the metabolism of a majority of drugs on the market. criver.comcreative-diagnostics.com Therefore, it is critical to assess whether a new compound inhibits or induces these enzymes to predict the potential for drug-drug interactions (DDIs). nih.govcreative-bioarray.compatsnap.com
CYP Inhibition: Inhibition of a CYP enzyme can slow the metabolism of a co-administered drug, leading to increased plasma concentrations and potential toxicity. nih.gov In vitro inhibition assays measure the concentration of the test compound required to reduce the activity of a specific CYP isoform by 50% (IC50). patsnap.com These studies are performed using human liver microsomes or recombinant human CYP enzymes. criver.com
CYP Induction: Induction occurs when a drug increases the expression of CYP enzymes. creative-diagnostics.comnih.gov This can accelerate the metabolism of a co-administered drug, potentially reducing its efficacy. nih.gov Induction potential is typically evaluated in cultured human hepatocytes by measuring changes in enzyme activity or mRNA levels after exposure to the test compound. creative-bioarray.com
Preclinical data regarding the CYP inhibition or induction potential of this compound is not available in the public domain. An example of how CYP inhibition data is typically presented is shown below.
Table 3: Illustrative Example of Cytochrome P450 Inhibition Profile
| CYP Isoform | IC50 (µM) |
|---|---|
| CYP1A2 | > 50 |
| CYP2C9 | > 50 |
| CYP2C19 | 28.5 |
| CYP2D6 | 12.3 |
| CYP3A4 | > 50 |
Note: The data in this table is for illustrative purposes only and does not represent actual results for this compound.
Efflux Transporter Interactions (e.g., P-glycoprotein)
Efflux transporters, such as P-glycoprotein (P-gp, also known as MDR1 or ABCB1), are proteins expressed in tissues like the intestine, liver, kidney, and the blood-brain barrier. nih.gov They actively pump xenobiotics out of cells, playing a key role in drug absorption and distribution. nih.gov It is important to determine if a new compound is a substrate or an inhibitor of P-gp. nih.govnih.gov
Substrate Assessment: Assays using cell lines that overexpress P-gp (e.g., MDCK-MDR1) are used to measure the bidirectional transport of a compound across a cell monolayer. nih.gov A significantly higher efflux ratio (transport from the basolateral to the apical side versus the reverse) indicates the compound is a P-gp substrate. researchgate.net
Inhibition Assessment: P-gp inhibition assays measure a compound's ability to block the transport of a known P-gp substrate, such as digoxin or calcein-AM. nih.govresearchgate.netbmglabtech.com Inhibition of P-gp can lead to significant drug-drug interactions. nih.gov
No information regarding the interaction of this compound with P-glycoprotein or other efflux transporters is publicly available.
Metabolite Identification and Elucidation (using preclinical samples)
Identifying the metabolites of a drug candidate is a critical step in understanding its disposition and potential for toxicity or pharmacologically active byproducts. nih.govwuxiapptec.comresearchgate.net These studies are essential for ensuring that preclinical safety studies adequately cover all major human metabolites. wuxiapptec.comwuxiapptec.com The process involves incubating the parent drug with in vitro systems (like hepatocytes or microsomes) or analyzing samples from in vivo preclinical studies. wuxiapptec.comwuxiapptec.com Advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), are used to separate and identify the chemical structures of the metabolites formed. wuxiapptec.com
Major Metabolic Pathways
While specific metabolite identification data for this compound is not available, the indole (B1671886) structure is a common motif in many bioactive compounds, and its metabolic pathways are well-studied. The chemical reactions and pathways involving indole-containing compounds are a recognized biological process. ebi.ac.uk For indole-based molecules, metabolism often occurs on the indole ring itself or on its substituents. Common metabolic transformations for indole-containing compounds include:
Oxidation: Hydroxylation of the indole ring, often mediated by CYP enzymes, is a primary metabolic pathway. researchgate.net This can occur at various positions on the benzene (B151609) or pyrrole (B145914) portion of the ring.
Conjugation: Following oxidation, the newly formed hydroxyl groups can be conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to form more water-soluble metabolites that are more easily excreted. researchgate.net
Metabolism of Substituents: The azetidine (B1206935) ring attached to the indole core of this compound would also be a potential site for metabolic activity, such as oxidation or N-dealkylation, depending on its specific structure and enzymatic accessibility.
The metabolism of tryptophan, the parent amino acid of indole, by gut microbiota leads to a variety of indole derivatives, highlighting the diverse metabolic possibilities for this chemical scaffold. biocrates.comnih.gov
Preclinical Data on this compound Remains Undisclosed in Publicly Available Research
An extensive review of scientific literature and publicly accessible data reveals a significant gap in the understanding of the preclinical pharmacokinetic and metabolic profile of the chemical compound this compound. Despite its potential interest within pharmaceutical research, detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) characteristics in animal models has not been published.
Consequently, a comprehensive article detailing the structural characterization of its metabolites, in vivo pharmacokinetic parameters in animal models—including oral bioavailability, clearance, and half-life—as well as its tissue distribution and excretion routes, cannot be generated at this time. The scientific community awaits the publication of preclinical studies to elucidate the metabolic fate and disposition of this specific indole derivative.
While general principles of preclinical pharmacokinetics and metabolism of indole-containing compounds are well-established, specific data for this compound are required for an accurate and scientifically sound assessment. Future research is necessary to characterize these crucial properties, which are fundamental for the evaluation of its potential as a therapeutic agent.
Analytical Methods and Characterization for Research Purposes
Spectroscopic Techniques for Structure Elucidation and Purity Assessment
Spectroscopic methods are indispensable for determining the precise arrangement of atoms within the 6-(Azetidin-3-YL)-1H-indole molecule and for confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.
¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the proton NMR spectrum would be expected to show distinct signals for the protons on the indole (B1671886) ring, the azetidine (B1206935) ring, and the N-H protons of both ring systems. The chemical shifts (δ) and coupling constants (J) are critical for assigning these signals to specific protons within the molecule.
¹³C NMR Spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework. Each unique carbon atom in this compound would theoretically produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and providing information about their hybridization and electronic environment.
| Atom Position | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Indole N-H | Broad singlet, ~8.0-8.2 | - |
| Indole C2-H | ~7.1-7.3 | ~120-122 |
| Indole C3-H | ~6.4-6.6 | ~102-104 |
| Indole C4-H | ~7.5-7.7 | ~121-123 |
| Indole C5-H | ~7.0-7.2 | ~118-120 |
| Indole C7-H | ~7.3-7.5 | ~111-113 |
| Azetidine N-H | Broad singlet, variable | - |
| Azetidine C2/C4-H | Multiplet, ~3.8-4.2 | ~50-55 |
| Azetidine C3-H | Multiplet, ~3.5-3.9 | ~30-35 |
Note: The exact chemical shifts are dependent on the solvent and other experimental conditions.
Mass Spectrometry (MS, HRMS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of this compound and for obtaining information about its elemental composition and fragmentation patterns.
Standard Mass Spectrometry (MS) provides the molecular weight of the compound, which is a fundamental piece of data for its identification. The molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed, corresponding to the molecular weight of this compound.
High-Resolution Mass Spectrometry (HRMS) offers a highly accurate measurement of the mass, which can be used to determine the elemental formula of the molecule. This is a critical step in confirming the identity of a newly synthesized compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for analyzing complex mixtures and for confirming the purity of the target compound. It can also provide fragmentation data that aids in structural elucidation.
| Technique | Information Obtained | Expected m/z for C₁₁H₁₂N₂ |
|---|---|---|
| MS (EI/ESI) | Molecular Weight | 172.10 (M⁺) or 173.11 (M+H)⁺ |
| HRMS | Elemental Composition | Precise mass measurement to confirm C₁₁H₁₂N₂ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected IR absorption bands include:
N-H stretching vibrations for the indole and azetidine rings, typically appearing in the region of 3200-3500 cm⁻¹.
C-H stretching vibrations for the aromatic (indole) and aliphatic (azetidine) portions of the molecule, observed around 2850-3100 cm⁻¹.
C=C stretching vibrations of the indole ring, which are expected in the 1450-1600 cm⁻¹ region.
C-N stretching vibrations , which would appear in the fingerprint region of the spectrum.
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| Indole N-H Stretch | 3300 - 3500 |
| Azetidine N-H Stretch | 3200 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system of this compound contains a chromophore that absorbs UV light. The UV-Vis spectrum would show characteristic absorption maxima (λmax) that can be used for qualitative analysis and, with a calibration curve, for quantitative measurements. Typically, indoles exhibit strong absorption bands in the range of 200-300 nm.
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from impurities and for determining its concentration in a sample.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. A reversed-phase HPLC method would typically be developed for the analysis of this compound. In this method, a non-polar stationary phase (such as C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol).
The retention time of the compound is a characteristic parameter used for its identification. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification. Method validation would be performed to ensure linearity, accuracy, precision, and robustness.
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient or isocratic mixture of water and acetonitrile/methanol with additives like formic acid or trifluoroacetic acid |
| Detection | UV detection at a specific wavelength (e.g., λmax from UV-Vis spectrum) |
| Flow Rate | ~1 mL/min |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful analytical technique used to separate, identify, and quantify components within a sample. For this compound, GC-MS analysis provides critical information on its volatility, thermal stability, and molecular weight, and offers insights into its structural fragmentation patterns, which aids in structural confirmation.
In a typical analysis, the compound would be introduced into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. notulaebotanicae.rooup.com For indole alkaloids and related heterocyclic compounds, a non-polar or medium-polarity column, such as one with a phenyl-arylene polymer stationary phase, is often employed. notulaebotanicae.rooup.com The temperature of the GC oven is programmed to ramp up gradually, ensuring the elution of the compound as a sharp peak.
Upon exiting the column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are separated by their mass-to-charge ratio (m/z). The fragmentation pattern is a unique fingerprint of the molecule. For this compound, key fragmentation pathways would be anticipated:
Molecular Ion (M+) : The peak corresponding to the intact molecule's mass.
Indole Fragmentation : The indole ring is relatively stable, but characteristic losses, such as the loss of HCN (27 Da), can occur. scirp.org
Azetidine Ring Cleavage : The strained four-membered azetidine ring is prone to fragmentation. A primary cleavage would be the loss of the azetidinyl group or fragments thereof. Alpha-cleavage adjacent to the nitrogen atom is a common pathway for amines, which could lead to the loss of ethylene (C2H4) from the azetidine ring. researchgate.net
The resulting mass spectrum provides definitive evidence for the compound's molecular weight and corroborates the connectivity of the indole and azetidine moieties.
Table 1: Hypothetical GC-MS Parameters and Expected Fragmentation Data for this compound
| Parameter | Value / Description |
| GC System | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| MS System | |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | 40-500 m/z |
| Expected Fragmentation | |
| Molecular Ion (M+) | m/z 172 |
| Key Fragment 1 | m/z 144 (Loss of C2H4 from azetidine ring) |
| Key Fragment 2 | m/z 130 (Indolyl cation after loss of azetidinyl group) |
| Key Fragment 3 | m/z 117 (Indole fragment) |
X-ray Crystallography and Solid-State Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in the crystal lattice. acs.orgnih.gov For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its constitution and provide insights into intermolecular interactions.
To perform the analysis, a high-quality single crystal of the compound is grown, typically by slow evaporation from a suitable solvent. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of scattered X-rays is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.commdpi.com
The analysis of this compound would reveal:
Molecular Geometry : The planarity of the indole ring system and the puckering of the azetidine ring. acs.orgacs.org
Bond Parameters : Precise measurements of all bond lengths and angles, confirming the connectivity between the azetidine C3 and indole C6 positions.
Intermolecular Interactions : The presence of hydrogen bonds is highly likely, particularly involving the indole N-H group acting as a hydrogen bond donor and the azetidine nitrogen atom acting as a potential acceptor. These interactions dictate the crystal packing arrangement. acs.orgmdpi.com
This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.
Table 2: Representative Crystallographic Data for an Indole Derivative
This table presents typical data that could be expected from an X-ray crystallographic analysis of a compound similar to this compound, based on published structures of other indole derivatives. mdpi.comresearchgate.net
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.93 |
| b (Å) | 10.97 |
| c (Å) | 14.80 |
| β (°) | 98.62 |
| Volume (ų) | 900.1 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.57 |
| Key Bond Length (Indole N-H...Azetidine N) (Å) | ~3.0 |
Chiral Analysis Methods (if enantiomers are synthesized or studied)
The structure of this compound possesses a stereocenter at the C3 position of the azetidine ring, meaning it can exist as a pair of enantiomers (R and S forms). When the compound is prepared as a racemic mixture, analytical methods are required to separate and quantify these enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique for this purpose. acs.orgnih.gov
Chiral HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and thus, separation. chiralpedia.com The choice of the CSP is critical and is often determined through screening various columns. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely successful for separating a broad range of chiral compounds, including nitrogen-containing heterocycles. nih.gov
The analytical method development would involve:
Column Screening : Testing a variety of CSPs (e.g., Chiralpak®, Chiralcel® series) with different chiral selectors.
Mobile Phase Optimization : Adjusting the composition of the mobile phase, which typically consists of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol), to achieve optimal resolution and analysis time. Small amounts of an amine additive (e.g., diethylamine) are often used to improve peak shape for basic compounds. researchgate.net
Detection : A UV detector is commonly used, set to a wavelength where the indole chromophore absorbs strongly (typically around 220 nm or 280 nm).
Successful chiral separation allows for the determination of the enantiomeric excess (ee) of a sample and enables the isolation of individual enantiomers for further study.
Table 3: Illustrative Chiral HPLC Method for Enantiomeric Separation
| Parameter | Description |
| HPLC System | |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel) or similar |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Chromatographic Conditions | |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | |
| Detector | UV-Vis |
| Wavelength | 280 nm |
| Expected Outcome | |
| Retention Time (Enantiomer 1) | e.g., 12.5 min |
| Retention Time (Enantiomer 2) | e.g., 14.8 min |
| Resolution (Rs) | >1.5 |
Applications and Translational Research Potential Excluding Clinical Human Trials
Role as a Chemical Probe for Illuminating Biological Processes
While the specific use of 6-(Azetidin-3-YL)-1H-indole as a chemical probe is not extensively documented in publicly available literature, its structural components are integral to molecules designed for such purposes. Chemical probes are small molecules used to study and manipulate biological systems, and the indole (B1671886) and azetidine (B1206935) motifs are frequently incorporated into these tools. nih.gov The indole scaffold, for instance, is a key element in a multitude of natural products, neurotransmitters, and drugs, making it an excellent starting point for designing probes that interact with specific biological targets. nih.govijrpr.com
The azetidine ring introduces conformational rigidity and a key basic nitrogen atom, which can be critical for precise receptor recognition. nih.gov The development of chemical reporters often involves modifying known bioactive scaffolds with functional groups like alkynes or azides for bioorthogonal detection, a strategy that could be applied to the azetidinyl-indole core to track its interactions and metabolic fate within cellular systems, thereby illuminating complex biological processes. nih.gov
Scaffold for Novel Compound Libraries in Preclinical Drug Discovery Research
The this compound structure is a valuable scaffold for diversity-oriented synthesis (DOS), a strategy used to create large collections of structurally diverse molecules for high-throughput screening. nih.gov The indole ring is recognized as a "privileged scaffold" due to its ability to serve as a ligand for a wide array of biological receptors. nih.govijrpr.com Its amenability to chemical modification at various positions allows for the generation of extensive compound libraries.
Similarly, the azetidine moiety serves as a crucial building block for combinatorial libraries. google.com The synthesis of diverse azetidine-based scaffolds has been a focus of efforts to produce compound collections pre-optimized for specific requirements, such as targeting the central nervous system (CNS). nih.gov By combining these two key structural motifs, researchers can generate novel libraries with unique three-dimensional shapes and chemical properties, expanding the accessible chemical space for drug discovery. These libraries are instrumental in screening for new hits and leads in early-stage, preclinical research programs. selleckchem.com
| Library Type | Scaffold Component | Research Focus | Reference |
|---|---|---|---|
| CNS-Focused Libraries | Azetidine | Generation of lead-like molecules with favorable physicochemical and ADME properties for brain penetration. | nih.gov |
| Combinatorial Libraries | 3-Amino-Azetidine | Use as versatile building blocks to create a high degree of structural diversity for screening. | google.com |
| Bioactive Compound Libraries | Indole | Exploitation of a privileged structure to target a wide range of pharmacological targets. | nih.gov |
Potential as a Preclinical Lead Compound for Specific Therapeutic Areas (mechanistic research focus)
The azetidinyl-indole framework has served as the basis for lead compounds in several therapeutic areas, with a focus on mechanistic research in preclinical stages. The unique combination of these two rings has given rise to derivatives with promising biological activities.
For instance, a series of 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones, which feature a related azetidinone core attached to an indole, have been synthesized and screened for antileishmanial activity against Leishmania major. nih.gov Research showed that the transformation of precursor molecules into the final azetidin-2-one structure led to a marked improvement in anti-parasitic activity, with two compounds demonstrating efficacy comparable to the clinical drug amphotericin B. nih.gov
In oncology research, indole analogs are recognized as potent anticancer agents that can modulate various biological targets, including tubulin polymerization and DNA topoisomerases. mdpi.com A study on 1-(3,5-dimethoxyphenyl)azetidin-2-ones identified a derivative, 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one, as a highly potent antiproliferative compound against breast cancer and chemoresistant colon cancer cell lines, with IC50 values in the nanomolar range. mdpi.com Computational modeling suggested that these compounds interact with the colchicine binding site of tubulin, providing a mechanistic basis for their activity. mdpi.com
| Therapeutic Area | Compound Class | Mechanistic Focus / Target | Reference |
|---|---|---|---|
| Infectious Disease (Leishmaniasis) | 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones | Antiparasitic activity against Leishmania major. | nih.gov |
| Oncology (Breast and Colon Cancer) | 1-(3,5-dimethoxyphenyl)azetidin-2-ones | Antiproliferative activity; inhibition of tubulin polymerization via the colchicine binding site. | mdpi.com |
Development of Animal Models for Preclinical Efficacy Studies (without human data)
While preclinical efficacy data for the specific compound this compound is not widely published, structural analogs based on its core have been evaluated in various animal models to assess their therapeutic potential. These studies are a critical step in translational research, bridging the gap between in vitro findings and potential clinical applications.
For example, a series of 7-azaindole derivatives, which are structural isomers of indole, were developed as Orai channel inhibitors. nih.gov The lead compound from this series was tested in a murine model of allergen-induced asthma, where it demonstrated efficacy by inhibiting the number of eosinophils in bronchoalveolar lavage fluid. nih.gov The selection of appropriate animal models is crucial, with rodents (primarily mice and rats) being the most frequently used species in preclinical studies, followed by non-human primates for certain investigations. mdpi.comnih.gov These models, including genetically engineered and xenograft models, are essential for evaluating the in vivo efficacy and pharmacokinetics of novel compounds derived from scaffolds like azetidinyl-indole. nih.gov
| Animal Model | Compound Class / Therapeutic Area | Purpose of Study | Reference |
|---|---|---|---|
| Mouse (OVA model) | 7-Azaindole Derivatives / Asthma | To evaluate in vivo efficacy in a model of allergen-induced inflammation. | nih.gov |
| Rodents (Mice, Rats) | General Drug Development | Pharmacokinetics, toxicology, and initial efficacy screening. | mdpi.comnih.gov |
| Non-human Primates | General Drug Development | Advanced preclinical studies due to high genetic homology with humans. | nih.gov |
Intellectual Property and Patent Landscape (related to research compounds, not commercialized drugs)
The intellectual property landscape surrounding the azetidinyl-indole scaffold and its derivatives is active, reflecting the high interest in these structures for drug discovery. Patents in this area typically cover novel compositions of matter, methods of synthesis, and their use as research tools or potential therapeutic agents. These patents are filed by both academic institutions and pharmaceutical companies to protect their innovations in the preclinical space.
For example, patents have been granted for novel processes of synthesizing 3-amino-azetidine derivatives, which are described as key intermediates and building blocks for combinatorial libraries and biologically active compounds. google.com Other patents cover the synthesis and utility of related structures like 3-azetidinols, which serve as intermediates for compounds with CNS stimulant or blood pressure-lowering properties. google.com This patent activity underscores the perceived value and novelty of azetidine-containing compounds in medicinal chemistry. The focus of this intellectual property is on protecting the foundational chemical matter and synthetic routes for research and development purposes, long before any potential commercialization as approved drugs.
| Patent Number | Subject Matter | Relevance to Research | Reference |
|---|---|---|---|
| WO2000063168A1 | Synthesis of azetidine derivatives as building blocks for combinatorial libraries. | Protects methods for creating diverse molecules for screening and discovery. | google.com |
| US3668196A | 3-Azetidinols and their use as intermediates. | Covers the synthesis of key precursors for developing novel azetidine-containing compounds. | google.com |
Future Perspectives and Emerging Research Directions
Integration with Advanced High-Throughput Screening Technologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. For a molecule like 6-(Azetidin-3-YL)-1H-indole, HTS can be instrumental in elucidating its biological targets and potential therapeutic applications. nih.gov Given the prevalence of the indole (B1671886) scaffold in compounds targeting the central nervous system (CNS), HTS assays for CNS-related targets would be a logical starting point. nih.gov
Future research could involve screening this compound against a panel of CNS receptors, enzymes, and ion channels. Libraries of compounds designed for CNS targets often include molecules with sp³-rich scaffolds, such as the azetidine (B1206935) ring, to enhance properties like solubility and metabolic stability. acmc.com.ng Fluorescence-based assays, such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET), are well-suited for HTS campaigns and could be adapted to investigate the binding of this compound to specific proteins. nih.gov For instance, HTS assays have been developed for tryptophan-catabolizing enzymes like indoleamine 2,3-dioxygenase (IDO1), which are relevant to the indole structure. nih.gov
Table 1: Potential High-Throughput Screening Assays for this compound
| Assay Type | Target Class | Potential Application |
| Fluorescence Polarization (FP) | Kinases, GPCRs, Nuclear Receptors | Identifying binding affinity to specific CNS targets. |
| FRET/TR-FRET | Proteases, Protein-Protein Interactions | Assessing inhibitory activity or disruption of protein complexes. |
| Reporter Gene Assays | Cellular Pathways | Determining functional activity in cell-based models. |
| High-Content Screening (HCS) | Phenotypic Screening | Identifying effects on cellular morphology and function. |
Exploration of Polypharmacology and Multi-Target Approaches
The traditional "one-target, one-drug" paradigm is increasingly being supplemented by the concept of polypharmacology, which involves designing single molecules that can interact with multiple targets. tandfonline.comresearchgate.net This approach can be particularly beneficial for complex multifactorial diseases such as neurodegenerative disorders. nih.gov The indole nucleus is a versatile scaffold that has been exploited in the design of multi-target ligands. tandfonline.comresearchgate.netbohrium.com
For this compound, a polypharmacological approach could involve investigating its activity across different but related targets within a specific disease pathway. For example, in the context of Alzheimer's disease, researchers have designed indole-based compounds that dually inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), or that also target amyloid-beta aggregation. tandfonline.comresearchgate.net Given that indole alkaloids have shown potential as multifunctional scaffolds for enzymes related to neurodegenerative diseases, it is plausible that this compound could be profiled for such multi-target activity. nih.gov
Computational methods, such as molecular docking and pharmacophore modeling, can be employed to predict potential off-target interactions and guide the design of analogs with desired multi-target profiles.
Development of Prodrug Strategies for Optimized Research Tool Delivery
The blood-brain barrier (BBB) represents a significant challenge for the delivery of therapeutic agents to the CNS. nih.gov Prodrug strategies, which involve the chemical modification of a drug into a more lipophilic or actively transported form, are a common approach to enhance brain penetration. nih.govnih.govresearchgate.net An active drug is released from its prodrug form through enzymatic or chemical conversion within the CNS. nih.gov
For this compound, particularly if it shows promise as a CNS-active agent, the development of prodrugs could be a critical step. The secondary amine of the azetidine ring and the indole nitrogen are potential sites for chemical modification. For instance, converting the amine to a carbamate (B1207046) or an amide could increase lipophilicity and facilitate passive diffusion across the BBB. mdpi.com Another strategy could be to conjugate the molecule to a substrate for a specific transporter at the BBB, such as the L-type amino acid transporter 1 (LAT1). nih.gov
Table 2: Potential Prodrug Strategies for this compound
| Prodrug Approach | Promoieties | Mechanism of Action |
| Increased Lipophilicity | Acyl, Carbamate | Enhanced passive diffusion across the BBB. |
| Transporter-Mediated Delivery | Amino acids, Glucose | Active transport into the brain via specific carriers. |
| Chemical Delivery Systems | Dihydropyridine | Redox-based system for brain-specific drug release. |
Collaborative Research Opportunities and Interdisciplinary Studies
The journey of a chemical compound from initial discovery to a potential therapeutic is a complex and resource-intensive process that often benefits from collaboration. In recent years, there has been a notable increase in academic-industry partnerships in the field of CNS drug discovery. nih.gov Such collaborations can leverage the deep biological expertise of academic researchers with the drug development infrastructure of pharmaceutical companies. nih.gov
For a novel compound like this compound, collaborative efforts could accelerate its evaluation. An academic lab might synthesize the compound and perform initial biological characterization, while an industry partner could provide access to large-scale screening platforms and expertise in medicinal chemistry and preclinical development. nih.gov Furthermore, interdisciplinary studies involving chemists, biologists, pharmacologists, and computational scientists would be essential to fully explore the potential of this molecule. A recent example of a successful academic spinout is Delix Therapeutics, which is developing non-hallucinogenic neuroplastogens originating from research at UC Davis. ucdavis.edu
Engaging with academic drug discovery consortia and participating in open innovation initiatives can also provide valuable resources and expertise to advance the research on this compound. nih.gov
Q & A
Basic Question: What are the standard synthetic routes for 6-(azetidin-3-yl)-1H-indole, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with functionalization of the indole core. For example:
Core Functionalization : Introduce the azetidine moiety via Suzuki-Miyaura coupling using boronic esters (e.g., azetidin-3-ylboronic acid) under palladium catalysis .
Reaction Optimization : Key parameters include solvent selection (e.g., THF or DMF), temperature (60–100°C), and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) .
Intermediate Characterization :
- NMR Spectroscopy : Confirm regioselectivity using ¹H and ¹³C NMR (e.g., δ 7.2–7.5 ppm for indole protons, δ 3.5–4.0 ppm for azetidine protons) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 199.1 for C₁₁H₁₀N₂) .
- Melting Point Analysis : Assess purity (e.g., sharp melting points between 110–120°C indicate minimal impurities) .
Advanced Question: How can conflicting spectral data (e.g., NMR or MS) during synthesis be resolved?
Methodological Answer:
Contradictions often arise from impurities, stereochemical ambiguity, or solvent artifacts. Strategies include:
- 2D NMR Techniques : Use HSQC or NOESY to distinguish overlapping signals (e.g., differentiating azetidine ring protons from indole NH) .
- High-Resolution MS (HRMS) : Confirm molecular formula accuracy (e.g., Δ < 5 ppm error) .
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) .
- Byproduct Analysis : Employ HPLC-MS to identify side products (e.g., dehalogenated or dimerized species) .
Basic Question: What analytical techniques are essential for confirming the structure of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is critical:
- ¹H/¹³C NMR : Assign protons and carbons (e.g., indole C3 substituents show distinct coupling patterns) .
- IR Spectroscopy : Identify functional groups (e.g., NH stretch at ~3400 cm⁻¹ for indole, azetidine C-N at 1250 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry (if crystalline; requires SHELX refinement protocols) .
- Elemental Analysis : Verify purity (>95% C, H, N content) .
Advanced Question: How can computational methods predict the reactivity of this compound in biological systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites (e.g., azetidine nitrogen as a nucleophilic center) .
- Molecular Docking : Simulate binding to biological targets (e.g., serotonin receptors) using AutoDock Vina or Schrödinger Suite .
- MD Simulations : Assess stability in aqueous environments (e.g., GROMACS with CHARMM force fields) .
Basic Question: What are the key challenges in scaling up the synthesis of this compound?
Methodological Answer:
- Yield Optimization : Batch reactions may suffer from poor heat transfer; switch to flow chemistry for better control .
- Purification : Column chromatography is impractical at scale; replace with recrystallization (e.g., ethanol/water mixtures) .
- Catalyst Recovery : Use immobilized Pd catalysts (e.g., Pd/C) to reduce costs .
Advanced Question: How does the azetidine substituent influence the compound’s pharmacological profile compared to piperidine or pyrrolidine analogs?
Methodological Answer:
- Steric and Electronic Effects : Azetidine’s smaller ring size (vs. piperidine) increases ring strain, enhancing reactivity toward biological targets .
- SAR Studies : Compare logP (azetidine: ~1.2 vs. piperidine: ~2.5) to assess membrane permeability .
- Case Study : Fluorine or trifluoromethyl analogs (e.g., 6-CF₃-indole derivatives) show improved metabolic stability .
Basic Question: What safety precautions are required when handling this compound?
Methodological Answer:
- Hazard Mitigation : Use fume hoods (NH₃/NOx byproducts possible) and nitrile gloves (solvent resistance) .
- Storage : Keep under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation .
Advanced Question: How can contradictory biological activity data across studies be reconciled?
Methodological Answer:
- Assay Validation : Use positive controls (e.g., known receptor agonists) to confirm assay reliability .
- Metabolite Profiling : LC-MS/MS to identify active metabolites (e.g., N-oxide derivatives) .
- Species-Specific Effects : Compare human vs. rodent CYP450 metabolism rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
